Product packaging for Di(cyclopenten-1-yl)methanone(Cat. No.:CAS No. 58866-22-1)

Di(cyclopenten-1-yl)methanone

Cat. No.: B15375228
CAS No.: 58866-22-1
M. Wt: 162.23 g/mol
InChI Key: JTHVVAXWTIDCJL-UHFFFAOYSA-N
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Description

Di(cyclopenten-1-yl)methanone is an organic compound with the molecular formula C11H14O and is characterized by two cyclopentenyl rings linked by a ketone group . This structure makes it a valuable non-symmetric ketone and a versatile building block in organic synthesis and materials science research. As a high-value synthetic intermediate, it is primarily used in the development of novel pharmaceutical compounds and complex organic molecules, particularly in reactions that leverage the reactivity of its conjugated system . Researchers also utilize this ketone and its structural analogues in catalytic studies and for the synthesis of polymers and fine chemicals . While specific data is limited, related cyclopentenyl ketones are known to have a density of approximately 1.009 g/cm³ . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B15375228 Di(cyclopenten-1-yl)methanone CAS No. 58866-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58866-22-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

di(cyclopenten-1-yl)methanone

InChI

InChI=1S/C11H14O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h5,7H,1-4,6,8H2

InChI Key

JTHVVAXWTIDCJL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)C2=CCCC2

Origin of Product

United States

Elucidation of Reaction Mechanisms in Di Cyclopenten 1 Yl Methanone Synthesis and Chemical Transformations

Mechanistic Investigations of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic or, in this case, an unsaturated aliphatic ring. The reaction typically employs a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to activate the acylating agent. byjus.comwikipedia.org

The mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide (e.g., an acid chloride) to form a complex. This complex then dissociates to generate a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.comyoutube.com

Electrophilic Attack: The electron-rich double bond of the cyclopentene (B43876) ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a carbocation intermediate and the temporary loss of the double bond's initial positioning. youtube.com

Deprotonation and Catalyst Regeneration: A base, often the AlCl₄⁻ species formed in the initial step, deprotonates the carbocation intermediate. This restores the double bond within the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles. byjus.com

It is important to note that unlike Friedel-Crafts alkylation, the ketone product of acylation can form a stable complex with the Lewis acid catalyst. wikipedia.org This often necessitates the use of stoichiometric rather than catalytic amounts of the Lewis acid. The final product is typically liberated upon aqueous workup. wikipedia.org

Comprehensive Analysis of Aldol (B89426) Condensation Mechanisms

Aldol condensation is a powerful carbon-carbon bond-forming reaction that is central to the synthesis of many complex organic molecules, including precursors to or derivatives of di(cyclopenten-1-yl)methanone. libretexts.org This reaction involves the reaction of an enol or enolate ion with a carbonyl compound. libretexts.org

The mechanism can be catalyzed by either acid or base. In the context of synthesizing or transforming cyclic ketones, the base-catalyzed mechanism is particularly relevant. masterorganicchemistry.com

The base-catalyzed aldol condensation mechanism involves the following steps:

Enolate Formation: A base removes an alpha-proton from a carbonyl compound, creating a resonance-stabilized enolate ion. khanacademy.org

Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of another molecule. This results in the formation of a β-hydroxy ketone or aldehyde, known as an aldol addition product. masterorganicchemistry.com

Dehydration: Upon heating, the aldol addition product can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com This step is what defines the "condensation" part of the reaction.

Intramolecular aldol condensations are also possible when a molecule contains two carbonyl groups, leading to the formation of cyclic products. libretexts.org The regioselectivity of this reaction is often dictated by the relative stability of the resulting ring structures. libretexts.org

Unraveling Complex Cascade Reaction Mechanisms

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. These reactions are highly efficient as they allow for the rapid construction of complex molecular architectures from simple starting materials.

In the context of cyclopentenone synthesis, a notable example is the phosphonium (B103445) ylide-initiated Wittig-Michael addition-Wittig domino sequence, which can be used to synthesize 3-cyclopentenone-oxindoles. researchgate.net While not directly forming this compound, this illustrates the type of complex cascade that can be employed in the synthesis of related cyclopentenone structures. Another relevant cascade is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring fused to another ring. libretexts.org

Theoretical Characterization of Transition States and Reaction Energetics

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that separate them. This information is crucial for predicting reaction outcomes and designing more efficient synthetic routes.

For reactions like the Friedel-Crafts acylation and aldol condensation, theoretical studies can elucidate the precise geometry of transition states and the role of the catalyst in lowering the activation energy. For instance, calculations can help to understand the stability of the acylium ion in the Friedel-Crafts reaction and the factors that influence the stereoselectivity of the aldol addition.

Principles of Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of complex molecules like this compound and its derivatives often requires precise control over stereochemistry and regioselectivity.

Stereochemical control refers to the ability to selectively form one stereoisomer over others. In aldol reactions, for example, the formation of new stereocenters can be influenced by the geometry of the enolate (E or Z) and the nature of the reactants and catalysts. Asymmetric synthesis, which employs chiral auxiliaries, catalysts, or reagents, is a key strategy for achieving high levels of stereocontrol. researchgate.net

Regioselectivity is the control over which of several possible regioisomers is formed. In the Friedel-Crafts acylation of an unsymmetrical alkene, for instance, the acyl group can potentially add to different positions. The observed regioselectivity is often governed by the relative stability of the resulting carbocation intermediates. Similarly, in intramolecular aldol condensations of dicarbonyl compounds with multiple enolizable positions, the regioselectivity is determined by which enolate is preferentially formed and which carbonyl group it attacks, often favoring the formation of thermodynamically more stable five- or six-membered rings. libretexts.org

The development of highly regioselective and stereoselective synthetic methods is a major focus of modern organic chemistry, enabling the efficient synthesis of complex target molecules with specific three-dimensional structures. researchgate.net

Compound Names

Compound Name
This compound
Aluminum trichloride
3-cyclopentenone-oxindoles

Data Tables

Table 1: Key Mechanistic Steps in Friedel-Crafts Acylation

StepDescriptionKey Intermediates/Species
1Formation of Acylium IonLewis acid-acyl halide complex, Acylium ion (RCO⁺)
2Electrophilic AttackCarbocation intermediate
3DeprotonationRegenerated Lewis acid catalyst

Advanced Spectroscopic and Diffraction Based Structural Characterization Methodologies

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemrxiv.org This method is highly suitable for the analysis of volatile and thermally stable compounds like Di(cyclopenten-1-yl)methanone. chemrxiv.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their different affinities for the stationary phase of the column and their boiling points. As each component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which can cause them to fragment in a reproducible manner. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The output is a mass spectrum, which is a plot of ion abundance versus m/z.

For this compound (C₁₁H₁₄O), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (162.23 g/mol ). echemi.com In addition to the molecular ion, a characteristic fragmentation pattern would be observed, providing structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for identification. nih.gov

GC-MS is particularly useful for:

Confirming the molecular weight of this compound.

Providing structural information through the analysis of its fragmentation pattern.

Assessing the purity of a sample by detecting and identifying any volatile impurities.

Analyzing complex mixtures to determine the presence and relative abundance of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₁H₁₄O, the theoretical exact mass can be calculated. echemi.com This precise measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass but different elemental compositions. The exact mass is a foundational piece of data in the structural elucidation process.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Theoretical Exact Mass (Da)
C₁₁H₁₄O [M+H]⁺ 163.11174
C₁₁H₁₄O [M+Na]⁺ 185.09368
C₁₁H₁₄O [M]⁺• 162.10447

Table data is calculated based on IUPAC atomic weights and does not represent experimental results.

Elucidation of Fragmentation Pathways

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), elucidates the structure of a molecule by analyzing the fragments produced upon ionization and subsequent decomposition. researchgate.net While specific experimental data for this compound is not publicly available, its fragmentation pathways under techniques like electron ionization (EI) can be predicted based on established chemical principles. uva.nl

The initial event is the formation of a molecular ion, [C₁₁H₁₄O]⁺•. The most probable fragmentation mechanisms for a ketone of this structure include:

Alpha-Cleavage: The bond between the carbonyl carbon and one of the cyclopentenyl rings can break, which is a characteristic fragmentation for ketones. This would result in the formation of a stable cyclopentenyl-acylium ion and a cyclopentenyl radical.

Loss of CO: Following initial fragmentation, the resulting ions can undergo further decomposition, such as the loss of a neutral carbon monoxide (CO) molecule.

Ring Fragmentation: The cyclopentenyl rings themselves can undergo fragmentation, often through retro-Diels-Alder reactions or the loss of small hydrocarbon fragments, similar to the fragmentation observed for cyclopentane (B165970) and its derivatives. docbrown.info

Table 2: Predicted Key Fragments of this compound in Mass Spectrometry

Fragment Ion Formula Proposed Structure Nominal m/z
[C₁₁H₁₄O]⁺• Molecular Ion 162
[C₆H₇O]⁺ Cyclopentenyl-acylium ion 95
[C₅H₇]⁺ Cyclopentenyl cation 67

This table represents predicted fragmentation patterns based on chemical principles, not experimental data.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. nist.gov

Analysis of Characteristic Vibrational Modes

The vibrational modes of a molecule, such as stretching and bending, correspond to specific absorption bands in an IR spectrum. researchgate.net For this compound, the key vibrational modes are associated with its carbonyl and alkene functional groups. The C=O stretching vibration is typically one of the most intense and diagnostically useful bands. The C=C stretching of the cyclopentene (B43876) rings and the various C-H stretching and bending modes (both sp² and sp³) further define its spectrum.

Assignment of Specific Functional Group Absorptions

The position, intensity, and shape of absorption bands in an IR spectrum can be assigned to specific functional groups. The conjugation of the double bonds in the cyclopentene rings with the carbonyl group is expected to lower the C=O stretching frequency compared to a simple saturated ketone.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3100-3000 =C-H (alkene) Stretching Medium
~2960-2850 C-H (alkane) Stretching Medium-Strong
~1705 C=O (conjugated ketone) Stretching Strong, Sharp
~1650 C=C (alkene) Stretching Medium-Weak
~1465 -CH₂- Bending (Scissoring) Medium

This table contains predicted values based on established correlation charts. Actual values may vary.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This method is considered the gold standard for unambiguous structure determination.

Single-Crystal X-ray Diffraction Techniques

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would yield a definitive molecular structure. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides detailed information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the two cyclopentene rings relative to each other and the central carbonyl group.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. researchgate.net

Although no public crystal structure data for this compound is currently available, this technique remains the most powerful tool for obtaining its exact solid-state architecture. researchgate.net

Determination of Molecular Conformation and Crystal Packing

The arrangement of molecules in a crystalline solid, known as crystal packing, is influenced by a variety of intermolecular forces. For this compound, van der Waals interactions would be the primary forces governing how the molecules pack together. The specific packing arrangement would aim to maximize these attractive interactions while minimizing steric repulsion, ultimately determining the density and stability of the crystal. However, without experimental crystallographic data, any depiction of the crystal packing would be purely speculative.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Methods for Molecular Geometry Optimization

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. Quantum chemical methods are employed to calculate the potential energy surface of the molecule and identify the minimum energy conformation.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like Di(cyclopenten-1-yl)methanone. In a typical study, DFT would be used to optimize the ground state geometry, calculate vibrational frequencies, and determine thermodynamic properties.

A basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. The choice of basis set can significantly impact the accuracy of the calculations. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.

For a molecule like this compound, a study would likely compare several basis sets to find the optimal balance between accuracy and computational expense. Common choices include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The impact of the basis set choice would be evaluated by comparing key geometrical parameters (bond lengths, bond angles) and calculated energies.

Table 1: Illustrative Comparison of Calculated Geometrical Parameters of this compound with Different Basis Sets using the B3LYP Functional.

Parameter6-31G(d)6-311+G(d,p)aug-cc-pVDZ
C=O Bond Length (Å)1.2251.2181.220
C-C=O Bond Angle (°)121.5121.2121.3
Dihedral Angle (°)15.214.815.0

Note: The data in this table is illustrative and not based on published results for this compound.

The choice of the exchange-correlation functional is crucial in DFT calculations. Different functionals can provide varying levels of accuracy depending on the system being studied.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is a popular and versatile functional that often provides good results for a wide range of organic molecules.

M06-2X (Minnesota, 2006, with 2X amount of HF exchange) is a high-nonlocality functional that is generally well-suited for studying non-covalent interactions, thermochemistry, and systems with significant dispersion forces. For this compound, which has flexible cyclopentenyl rings, the M06-2X functional could provide a more accurate description of intramolecular interactions compared to B3LYP.

A comparative study would involve optimizing the geometry of this compound using both B3LYP and M06-2X functionals with a consistent basis set and comparing the resulting geometries and energies.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, further calculations can be performed to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilicity.

The LUMO represents the ability of a molecule to accept electrons and is associated with its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound calculated at the B3LYP/6-311+G(d,p) level.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Note: The data in this table is illustrative and not based on published results for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 3: Illustrative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound from a hypothetical NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C=C)π(C=O)2.5
σ(C-C)π(C=O)1.8
LP(O)σ*(C-C)0.9

Note: The data in this table is illustrative and not based on published results for this compound. LP(O) refers to a lone pair on the oxygen atom.

Lack of Scientific Data Prevents In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry investigations of this compound. Despite the well-established methodologies for analyzing molecular properties, no specific studies detailing the Molecular Electrostatic Potential (MEP) mapping, global chemical reactivity indices, NMR chemical shift calculations using the Gauge-Invariant Atomic Orbital (GIAO) method, vibrational frequency analysis, or reaction kinetic modeling for this particular compound have been published.

The outlined computational techniques are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic characteristics of chemical compounds. Methodologies such as MEP mapping are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack by visualizing the charge distribution. Similarly, the calculation of global chemical reactivity indices, derived from conceptual Density Functional Theory (DFT), provides quantitative measures of a molecule's stability and reactivity.

Furthermore, the GIAO method is a reliable approach for the theoretical prediction of NMR chemical shifts, which is crucial for the structural elucidation of organic molecules. Complemented by vibrational frequency calculations, which aid in the interpretation of infrared (IR) spectra, these computational tools offer a deep understanding of a molecule's properties at the atomic level. The mapping of reaction energy surfaces and the identification of transition states are also vital for understanding the kinetics and mechanisms of chemical reactions involving the compound.

However, the application of these sophisticated computational methods to this compound has not been documented in accessible scientific databases and literature. The absence of such fundamental research prevents a detailed and scientifically accurate discussion of its computational and theoretical chemistry as per the requested structure.

Without foundational research data, any attempt to generate the specified in-depth article with data tables and detailed findings for this compound would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational studies are necessary to characterize this compound and provide the data required for a thorough analysis as outlined.

Thermochemical and Reaction Kinetic Modeling

Comparative Stability Assessments of Isomeric Forms

Typically, such computational studies would involve the geometric optimization of possible isomers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative stabilities are then determined by comparing the calculated electronic energies or Gibbs free energies. Factors that would influence the relative stabilities of this compound isomers include the position of the double bonds within the cyclopentene (B43876) rings and the rotational conformation around the single bonds connecting the rings to the central carbonyl group.

For analogous α,β-unsaturated ketones, research has shown that the s-cis and s-trans conformations around the C-C single bond between the carbonyl group and a double bond can have different stabilities, which can also influence reactivity. However, without specific computational data for this compound, a quantitative comparison of its isomeric forms is not possible at this time.

Advanced Applications in Materials Science and Specialized Organic Synthesis

Role as Core Building Blocks in Complex Molecular Architectures

Organic molecules with unique structural features are constantly sought after as building blocks for the synthesis of more complex structures. The rigid, yet potentially reactive, framework of Di(cyclopenten-1-yl)methanone could theoretically serve as a core from which to build intricate molecular architectures.

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is crucial in the preparation of pharmaceuticals and other bioactive molecules. The two cyclopentene (B43876) rings and the central ketone in this compound present multiple stereocenters that could potentially be controlled in a synthetic sequence. However, no research has been published that investigates stereoselective reactions, such as asymmetric reductions or additions, on this specific ketone to produce chiral, advanced intermediates.

Convergent synthesis involves the preparation of fragments of a target molecule separately, which are then pieced together. Divergent synthesis starts from a common core and elaborates it into a library of related compounds. This compound, with its two reactive cyclopentene rings, is a theoretical candidate for both strategies. For instance, the two rings could be functionalized independently in a divergent approach. Conversely, the synthesis of the molecule itself could be achieved through a convergent coupling of two cyclopentenyl units. At present, there are no documented examples of its use in either type of synthetic strategy in the scientific literature.

Potential in Polymer Chemistry and Supramolecular Assembly

The development of new polymers and supramolecular materials often relies on the identification of novel monomers and molecular scaffolds.

The carbon-carbon double bonds within the cyclopentene rings of this compound suggest its potential as a monomer for polymerization reactions. Techniques such as ring-opening metathesis polymerization (ROMP) could theoretically be employed to create novel polymeric materials with unique properties derived from the ketone-containing backbone. However, no studies on the polymerization of this compound have been reported.

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The shape and functionality of this compound could allow it to act as a scaffold for the construction of such frameworks, potentially leading to materials with interesting host-guest properties or self-healing capabilities. This area of research remains unexplored for this compound.

Development and Integration within Novel Catalytic Systems

The search for new and efficient catalysts is a cornerstone of modern chemistry. While certain ketones and related compounds have been used as ligands or precursors in catalytic systems, there is no evidence in the literature of this compound being investigated for such purposes. Its potential to coordinate with metal centers or to act as an organocatalyst has not been a subject of academic or industrial research.

Data Tables

Due to the lack of published research findings on the specified applications of this compound, no data tables can be generated.

Investigation as Ligands in Organometallic Catalysis

There is currently no significant body of research investigating this compound as a ligand in organometallic catalysis. The molecular structure of this compound, featuring two cyclopentenyl rings attached to a central carbonyl group, theoretically presents potential coordination sites for metal centers. The oxygen atom of the ketone and the carbon-carbon double bonds of the cyclopentenyl rings could potentially interact with a metal.

However, a comprehensive search of chemical databases and scientific journals does not yield studies where this compound has been synthesized and systematically evaluated for its efficacy as a ligand in any form of organometallic catalytic reaction. The steric bulk of the two cyclopentenyl groups might hinder effective coordination to a metal center, or the electronic properties of the molecule may not be favorable for the stabilization of catalytically active species. Without experimental data, any discussion of its potential as a ligand remains purely speculative.

Application as Substrates in Catalytic Transformations

Similarly, the application of this compound as a substrate in catalytic transformations is not a well-documented area of research. While cyclopentenones, in general, are valuable substrates in a variety of catalytic reactions, including conjugate additions, hydrogenations, and cycloadditions, specific studies employing this compound are absent from the literature.

The reactivity of the carbon-carbon double bonds and the carbonyl group in this compound would be of primary interest. For instance, catalytic hydrogenation could lead to the saturation of the double bonds and/or the reduction of the ketone. However, no published research details the conditions, catalysts, or outcomes of such transformations for this particular molecule. The absence of this compound in studies of catalytic transformations suggests it may not be a readily available starting material or that other, more synthetically accessible or reactive substrates are preferred by researchers in the field.

Future Research Directions and Emerging Avenues in Di Cyclopenten 1 Yl Methanone Research

Advancements in Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. Future research on Di(cyclopenten-1-yl)methanone will undoubtedly prioritize the development of sustainable and green synthetic methodologies.

Key Research Thrusts:

Aqueous Synthesis: Carrying out organic reactions in water is a significant challenge but offers immense environmental benefits. acs.org A highly efficient method for synthesizing α,β-unsaturated ketones in water has been demonstrated using choline (B1196258) hydroxide (B78521) as a green catalyst. acs.orgacs.org This approach, which avoids traditional volatile organic solvents and often allows for product isolation without chromatography, could be adapted for the synthesis of this compound. acs.orgacs.org

Biomass-Derived Precursors: Furfural, a platform chemical derived from lignocellulosic biomass, can be converted to cyclopentanone (B42830), a potential precursor for this compound. researchgate.netacs.org Research into efficient, selective, and scalable catalytic processes, such as aqueous phase hydrogenation over supported metal catalysts, will be crucial. researchgate.netacs.orgrsc.org

Catalyst Development: The use of green catalysts is a central tenet of sustainable chemistry. Future work could explore the use of inexpensive and non-toxic catalysts like choline hydroxide or catalysts derived from earth-abundant metals. acs.orgacs.org For instance, nickel-catalyzed reactions have shown promise in the synthesis of multisubstituted cyclopentenones. organic-chemistry.org Additionally, developing robust and recyclable catalysts, such as palladium nanoparticles dispersed in organic polymers, would further enhance the sustainability of the synthesis. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis in water has been shown to be a rapid and regioselective method for preparing bifunctionalized cyclopentenones from furfural. rsc.org Exploring similar energy-efficient techniques for the synthesis of this compound could lead to more sustainable manufacturing processes.

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyPrecursor(s)Catalyst/ConditionsKey Advantages
Aqueous Aldol (B89426) CondensationCyclopentanoneCholine Hydroxide in WaterGreen solvent, metal-free, simplified purification. acs.orgacs.org
Biomass ValorizationFurfuralSupported Ni-Cu or Au catalystsUtilizes renewable feedstocks. researchgate.netacs.orgrsc.org
Microwave-Assisted SynthesisFurfural and AminesMicrowave irradiation in waterRapid reaction times, high regioselectivity. rsc.org

Unveiling Novel Reactivity Patterns and Transformation Pathways

The two α,β-unsaturated ketone moieties within this compound suggest a rich and complex reactivity profile. Future research will focus on uncovering novel reactions and transformations, expanding its utility as a synthetic building block.

Key Research Areas:

Cycloaddition Reactions: As an enone, this compound is expected to be a good dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. wikipedia.org Its divinyl ketone structure also makes it a prime candidate for Nazarov cyclization to form cyclopentenone derivatives. wikipedia.org The regioselectivity of these reactions, particularly the influence of substitution on the cyclopentenyl rings, will be a key area of investigation. researchgate.net

Conjugate Additions: The β-positions of the enone systems are susceptible to nucleophilic conjugate addition. mdpi.com Exploring a wide range of carbon and heteroatom nucleophiles will lead to a diverse array of functionalized derivatives. mdpi.com The development of asymmetric conjugate addition reactions, using chiral organocatalysts, would provide access to valuable enantioenriched products. mdpi.com

Photochemical Reactions: The photochemistry of enones is a well-established field, with reactions such as [2+2] photocycloadditions being particularly useful for synthesizing cyclobutane (B1203170) rings. nih.govscripps.edu Irradiating this compound in the presence of various alkenes could lead to the formation of novel and complex cage-like structures. scripps.edu The stereochemistry of these photochemical reactions is often predictable, adding to their synthetic utility. scripps.edu

Tandem Reactions: The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions. For example, a gold(I)-catalyzed cycloisomerization/hetero-Diels-Alder/ring-opening sequence has been used to synthesize complex cyclopentenone derivatives from enynyl acetates. nih.gov Designing similar multi-step, one-pot transformations starting from this compound could provide rapid access to intricate molecular architectures. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Future Computational Directions:

Reaction Prediction: Machine learning models can be trained to predict the outcomes of chemical reactions, including product structures, yields, and selectivity. rjptonline.org For this compound, AI could be used to screen a vast number of potential reactants and conditions to identify promising new transformations. eurekalert.orgchemeurope.com This would significantly accelerate the discovery of its synthetic utility.

Spectroscopic and Property Prediction: AI algorithms can be trained on large datasets of spectral and chemical property data to predict these features for new molecules. acs.org This could aid in the characterization of this compound and its derivatives and help in the design of molecules with specific desired properties.

De Novo Molecular Design: Generative AI models, such as autoencoders and generative adversarial networks (GANs), can design novel molecules with specific properties. arxiv.org These models could be used to explore the chemical space around this compound and propose new structural analogues with enhanced reactivity or other desirable characteristics.

Accelerating Quantum Chemical Calculations: AI can be used to create surrogate models that can predict the results of computationally expensive quantum chemical calculations at a fraction of the cost. patsnap.com This would enable more extensive computational studies of the reaction mechanisms and electronic properties of this compound.

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationPotential Impact
Reaction Outcome PredictionAccelerate the discovery of new reactions and optimize reaction conditions. rjptonline.org
Property PredictionAid in the characterization and design of new derivatives with desired properties. acs.org
Generative Molecular DesignPropose novel structural analogues with enhanced features. arxiv.org
Accelerated SimulationsEnable more in-depth computational studies of reaction mechanisms. patsnap.com

Development of In Operando and Time-Resolved Characterization Techniques

To gain a deeper understanding of the reaction mechanisms involving this compound, it will be crucial to study these transformations as they occur. In operando and time-resolved spectroscopic techniques are powerful tools for achieving this.

Emerging Characterization Techniques:

Operando Spectroscopy: This involves monitoring a catalytic reaction under real operating conditions. youtube.com Techniques such as high-pressure infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the structure of catalytic intermediates and the kinetics of the reaction. acs.org For example, operando IR spectroscopy could be used to study the hydrogenation of this compound over a heterogeneous catalyst, providing insights into the surface-adsorbed species. acs.org

Time-Resolved Spectroscopy: This technique allows for the observation of very short-lived reactive intermediates, such as those involved in photochemical reactions. scripps.edu For the [2+2] photocycloaddition of this compound, time-resolved spectroscopy could be used to directly observe the excited triplet state and the diradical intermediates, providing a detailed picture of the reaction mechanism. scripps.edu

Flow Chemistry with Integrated Analytics: Combining flow reactors with online analytical techniques, such as mass spectrometry or NMR, allows for rapid reaction screening and optimization. nih.gov This approach could be particularly useful for studying the reactivity of this compound under a wide range of conditions in a high-throughput manner.

Exploration of Uncharted Structural Analogues and Their Contributions to Fundamental Chemical Science

The synthesis and study of structural analogues of this compound will be essential for developing a comprehensive understanding of the structure-activity relationships in this class of compounds and for uncovering new fundamental chemical principles.

Avenues for Structural Exploration:

Substituted Cyclopentenone Rings: Introducing various substituents onto the cyclopentenyl rings will allow for the fine-tuning of the electronic and steric properties of the molecule. This will, in turn, influence its reactivity in a predictable manner. The synthesis of a wide range of substituted cyclopentenones has been reported and these methods could be adapted for the synthesis of analogues of this compound. organic-chemistry.orgresearchgate.net

Ring-Fused Systems: The cyclopentenone moiety is a common structural motif in many natural products. wikipedia.org Synthesizing analogues of this compound where the cyclopentenyl rings are fused to other ring systems could lead to the discovery of new bioactive compounds. nih.gov

Heterocyclic Analogues: Replacing one or more of the carbon atoms in the cyclopentenyl rings with heteroatoms would create a new class of compounds with potentially unique reactivity and biological activity.

Varying the Linker: Modifying the carbonyl linker between the two cyclopentenyl rings could also lead to interesting changes in the molecule's properties. For example, replacing the ketone with other functional groups could open up new avenues for reactivity.

The exploration of these uncharted structural analogues will not only expand the chemical space around this compound but also contribute to a deeper fundamental understanding of organic chemistry, including reaction mechanisms, stereoselectivity, and the principles of molecular design.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Two distinct doublets (δ 5.6–6.2 ppm, J = 10–12 Hz) for cyclopentenyl protons; ketone carbonyl absence (no peak δ 160–220 ppm in ¹³C NMR due to conjugation) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 3020–3100 cm⁻¹ (C-H sp²) .
  • Mass Spectrometry : Molecular ion peak at m/z 162 (C₁₁H₁₄O⁺•) with fragmentation patterns indicating cyclopentenyl loss .

How can researchers resolve contradictions in reaction outcomes during stereoselective synthesis using this compound?

Advanced Research Focus
Contradictions in stereochemistry (e.g., cis vs. trans adducts) arise from competing reaction pathways. Strategies include:

  • Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products, while prolonged heating shifts equilibria .
  • Chiral auxiliaries : Use of (-)-Menthol derivatives to enforce enantioselectivity in asymmetric catalysis .
  • In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Controlled studies comparing solvent polarity (THF vs. toluene) and catalyst loading (5–20 mol%) are critical .

What biological targets are plausible for this compound derivatives, and how are binding affinities quantified?

Application-Focused Research
Derivatives may target enzymes like cyclooxygenase-2 (COX-2) or neurotransmitter receptors (e.g., GABAₐ). Methods include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to immobilized proteins .
  • Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands in receptor-binding assays .
  • Molecular docking (AutoDock Vina) : Predicts binding poses and interaction energies with COX-2 (PDB: 5KIR) .

Initial screens using in vitro enzyme inhibition assays (IC₅₀) guide structure-activity relationship (SAR) studies .

What mechanisms explain the thermal decomposition of this compound under oxidative vs. inert conditions?

Q. Mechanistic Research Focus

  • Inert atmosphere (N₂) : Retro-Diels-Alder cleavage dominates, producing cyclopentene and CO gas (TGA-MS confirmation) .
  • Oxidative conditions (O₂) : Radical-mediated autoxidation forms cyclic peroxides, detected via EPR spin-trapping .
  • Kinetic studies : Arrhenius plots (ln k vs. 1/T) reveal activation energies (Eₐ) of 80–100 kJ/mol, varying with substituent electronic effects .

Controlled pyrolysis-GC/MS identifies degradation products, guiding stability protocols for storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.